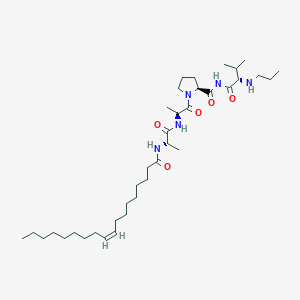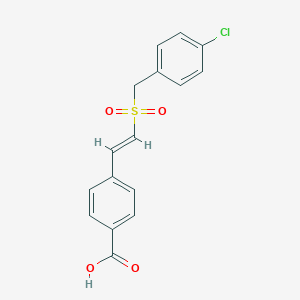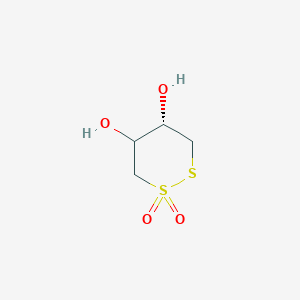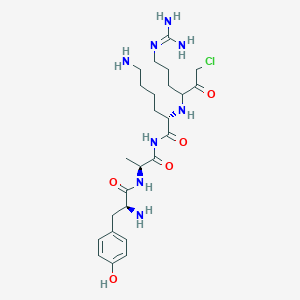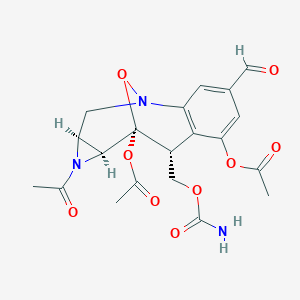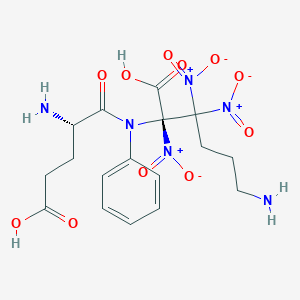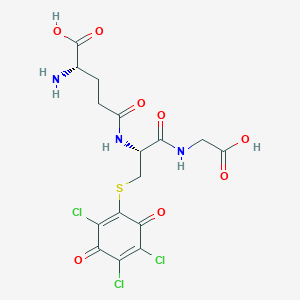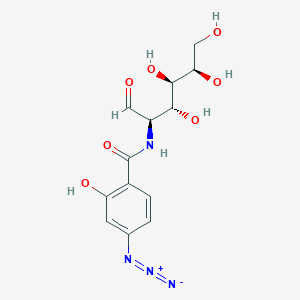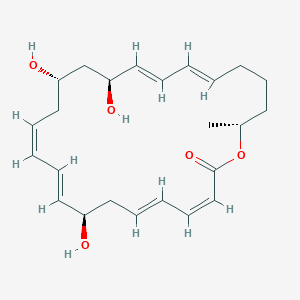![molecular formula C10H16N6O8P2 B219266 [(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydroxyphosphinimyl hydrogen phosphate CAS No. 119447-19-7](/img/structure/B219266.png)
[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydroxyphosphinimyl hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydroxyphosphinimyl hydrogen phosphate, also known as AMP-PNP, is a non-hydrolyzable analog of ATP (adenosine triphosphate). It is widely used in scientific research as a tool to study the biochemical and physiological effects of ATP.
Mecanismo De Acción
[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydroxyphosphinimyl hydrogen phosphate acts as a non-hydrolyzable analog of ATP, which means that it can bind to ATP-dependent enzymes and proteins but cannot be hydrolyzed. This allows researchers to study the effects of ATP binding without the complication of ATP hydrolysis. This compound binds to the active site of ATP-dependent enzymes and proteins and stabilizes the enzyme or protein in a conformation that mimics the ATP-bound state.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects. It can activate or inhibit ATP-dependent enzymes and proteins, depending on the specific enzyme or protein being studied. It can also affect the activity of cellular processes that are regulated by ATP, such as signal transduction, metabolism, and transport.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydroxyphosphinimyl hydrogen phosphate has a number of advantages and limitations for lab experiments. Its non-hydrolyzable nature allows researchers to study the effects of ATP binding without the complication of ATP hydrolysis. However, its non-hydrolyzable nature also means that it cannot be used to study the effects of ATP hydrolysis. Additionally, this compound may have different effects on different ATP-dependent enzymes and proteins, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are a number of future directions for research on [(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydroxyphosphinimyl hydrogen phosphate. One area of interest is the development of new methods for synthesizing this compound that are more efficient and cost-effective. Another area of interest is the use of this compound in the development of new drugs for the treatment of diseases that are caused by ATP-dependent enzymes and proteins. Finally, there is a need for further research to better understand the biochemical and physiological effects of this compound and its potential applications in scientific research.
Métodos De Síntesis
[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydroxyphosphinimyl hydrogen phosphate can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create this compound from its constituent parts. Enzymatic synthesis involves the use of enzymes to catalyze the formation of this compound.
Aplicaciones Científicas De Investigación
[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydroxyphosphinimyl hydrogen phosphate is used extensively in scientific research to study the biochemical and physiological effects of ATP. It is used as a tool to investigate the mechanism of action of ATP-dependent enzymes and proteins, such as kinases, phosphatases, and ATPases. It is also used to study the role of ATP in cellular processes, such as signal transduction, metabolism, and transport.
Propiedades
Número CAS |
119447-19-7 |
|---|---|
Fórmula molecular |
C10H16N6O8P2 |
Peso molecular |
410.22 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydroxyphosphinimyl hydrogen phosphate |
InChI |
InChI=1S/C10H16N6O8P2/c11-9-8-10(14-3-13-9)16(4-15-8)7-1-5(17)6(23-7)2-22-26(20,21)24-25(12,18)19/h3-7,17H,1-2H2,(H,20,21)(H2,11,13,14)(H3,12,18,19)/t5-,6+,7+/m0/s1 |
Clave InChI |
UVSPZBVHHGHPMC-RRKCRQDMSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=N)(O)O)O |
SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=N)(O)O)O |
SMILES canónico |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=N)(O)O)O |
Sinónimos |
2'-deoxy-5'-adenylyl imidodiphosphate dAMP-PNP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





